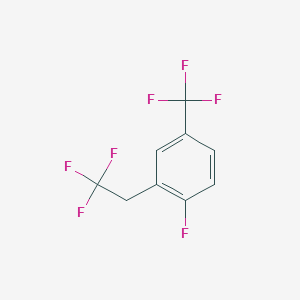

1-Fluoro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene

描述

属性

IUPAC Name |

1-fluoro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F7/c10-7-2-1-6(9(14,15)16)3-5(7)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACQMIHUZCLGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Fluorination of Substituted Benzene Derivatives

One approach involves starting from a benzene derivative bearing trifluoroethyl and trifluoromethyl substituents and introducing fluorine selectively at the 1-position. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to avoid over-fluorination or side reactions.

However, this method requires careful control of reaction parameters and often results in moderate yields due to competing side reactions.

Cross-Coupling Reactions for Substituent Installation

A more robust and widely used method involves the use of cross-coupling chemistry to install the trifluoroethyl group onto a pre-fluorinated aromatic ring bearing a trifluoromethyl substituent.

- Starting Materials: Halogenated trifluoromethylbenzene derivatives (e.g., 1-fluoro-4-(trifluoromethyl)benzene).

- Cross-Coupling Reagents: Organometallic reagents such as trifluoroethyl magnesium or zinc reagents.

- Catalysts: Iron or palladium catalysts facilitate the coupling reaction.

- Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

This method is supported by patent literature describing the preparation of trifluoromethylated and trifluoroethylated benzenes via iron-catalyzed cross-coupling of aryl halides with trifluoroethyl reagents, achieving good regioselectivity and yields.

Chloromethylation Followed by Nucleophilic Substitution

Another approach involves chloromethylation of trifluoromethyl-substituted benzene derivatives followed by nucleophilic substitution with trifluoroethyl nucleophiles.

- Step 1: Chloromethylation of 1-fluoro-4-(trifluoromethyl)benzene using formaldehyde and hydrochloric acid or chlorinating agents under acidic conditions.

- Step 2: Substitution of the chloromethyl group with a trifluoroethyl nucleophile (e.g., trifluoroethyl lithium or magnesium reagents).

This method is described in detailed synthetic schemes for related compounds and allows for the introduction of the trifluoroethyl group at the ortho position relative to fluorine.

Alkylation of Phenolic Intermediates

In some cases, phenolic intermediates bearing trifluoromethyl groups are alkylated with trifluoroethyl sulfonates or triflates under basic conditions to yield trifluoroethylated anisole derivatives, which can be further transformed into the target compound through fluorination steps.

- Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide.

- Solvent: Polar aprotic solvents such as NMP or DMF.

- Temperature: Typically 120–150 °C for efficient alkylation.

This method provides a route to trifluoroethyl-substituted aromatic ethers, which can be converted to the corresponding fluoro-substituted benzenes.

Representative Experimental Data and Yields

Notes on Environmental and Practical Considerations

- The synthetic routes emphasize the use of environmentally friendly catalysts such as iron rather than more toxic heavy metals.

- Polar aprotic solvents like DMF and NMP are common but require careful handling due to toxicity and environmental impact.

- Reaction temperatures range from moderate (80 °C) to elevated (up to 150 °C) depending on the step.

- Purification is typically achieved by distillation or column chromatography to isolate the target compound with high purity.

Summary Table of Preparation Routes

| Preparation Route | Starting Material | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Fluorination | Trifluoroethyl-trifluoromethylbenzene | Selectfluor, NFSI | Direct fluorination | Moderate yield, regioselectivity challenges |

| Cross-Coupling | 1-Fluoro-4-(trifluoromethyl)benzene + trifluoroethyl Mg reagent | Iron catalyst, DMF | High regioselectivity, good yield | Requires organometallic reagents |

| Chloromethylation + Substitution | Trifluoromethylbenzene derivative | Formaldehyde, HCl, trifluoroethyl nucleophile | Versatile intermediate formation | Multi-step, harsh conditions |

| Alkylation of Phenols | 2-Methoxyphenol + trifluoroethyl sulfonate | NaH, NMP | Efficient alkylation | Requires further fluorination |

化学反应分析

Types of Reactions

1-Fluoro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Catalysts such as palladium or nickel are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while oxidation and reduction can lead to the formation of different functionalized derivatives.

科学研究应用

Medicinal Chemistry

1-Fluoro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene is utilized in the development of pharmaceuticals due to its unique electronic properties imparted by the fluorine atoms. These properties can enhance the biological activity of drug candidates.

- Case Study : Research indicates that fluorinated compounds often exhibit increased metabolic stability and bioavailability compared to their non-fluorinated counterparts. This is particularly relevant in the design of inhibitors for various enzymes and receptors involved in diseases such as cancer and diabetes .

Material Science

The compound is also applied in the synthesis of advanced materials, particularly those requiring specific thermal and chemical resistance.

- Application Example : In polymer chemistry, it can be used as a monomer or additive to produce fluorinated polymers with enhanced properties such as low surface energy and high thermal stability. These materials are useful in coatings and insulation applications .

Proteomics Research

In proteomics, this compound serves as a reagent for the modification of proteins and peptides, facilitating the study of protein interactions and functions.

- Research Insight : Its ability to selectively modify specific amino acids can help elucidate protein structures and dynamics, which is critical for understanding various biological processes .

作用机制

The mechanism by which 1-Fluoro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of multiple fluorine atoms can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene (C₁₀H₆F₄)

- Key Differences : Replaces the trifluoroethyl group with a propargyl (alkynyl) group at position 2.

- Impact: The propargyl group introduces sp-hybridized carbon atoms, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition).

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene (C₉H₆F₆)

- Key Differences : Trifluoroethyl and trifluoromethyl groups are positioned at the 2- and 3-positions, respectively, rather than 2- and 4-positions.

- Impact : The meta-substitution pattern reduces steric hindrance compared to the para-substituted target compound. Synthesized via photoredox catalysis with 79% yield, this compound demonstrates the feasibility of introducing trifluoroethyl groups using 4-CzIPN and copper catalysts .

1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene (C₈H₆F₄O₂S)

- Key Differences : A methylsulfonyl (-SO₂CH₃) group replaces the trifluoroethyl group.

- Impact : The sulfonyl group is strongly electron-withdrawing and polar, enhancing solubility in polar solvents. This modification could increase metabolic stability in pharmaceuticals but may reduce membrane permeability .

Substituent Type and Functional Group Diversity

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (C₇H₃BrF₄O)

- Key Differences : Contains a trifluoromethoxy (-OCF₃) group instead of trifluoromethyl (-CF₃) and a bromine atom at position 4.

- Impact : The trifluoromethoxy group is less electron-withdrawing than trifluoromethyl but improves lipophilicity. Bromine introduces a handle for further functionalization via cross-coupling reactions .

2-Fluoro-4-Methoxy-1-(trifluoromethyl)benzene (C₈H₆F₄O)

- Key Differences : A methoxy (-OCH₃) group replaces the trifluoroethyl group.

- Impact : Methoxy is electron-donating, counteracting the electron-withdrawing effects of fluorine and trifluoromethyl groups. This balance may enhance bioavailability in drug candidates by modulating logP values .

生物活性

1-Fluoro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene (CAS Number: 1099597-68-8) is an organofluorine compound notable for its unique chemical structure, which includes multiple fluorinated groups. The presence of these groups often enhances biological activity and alters pharmacokinetic properties compared to non-fluorinated analogs. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry and toxicological implications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₅F₇, with a molecular weight of 246.12 g/mol. Its structure features a benzene ring substituted with fluorine atoms that significantly affect its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅F₇ |

| Molecular Weight | 246.12 g/mol |

| CAS Number | 1099597-68-8 |

| Purity | ≥95% |

Cytotoxicity and Cancer Research

Fluorinated compounds have been investigated for their cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to influence the pharmacodynamics of drugs targeting cancer cells. For example, compounds with similar structures have shown enhanced activity against cancer cell proliferation by modulating signaling pathways involved in cell survival . Further research into the specific effects of this compound on cancer cells could provide insights into its potential as an anticancer agent.

Toxicological Profile

The biological activity of fluorinated compounds often raises concerns regarding toxicity. Studies have indicated that some organofluorines can be toxic to humans and wildlife due to their persistence in the environment and bioaccumulation potential . The hazard classification for this compound indicates it as an irritant, necessitating careful handling and further investigation into its toxicological effects.

Case Studies

- Antiviral Activity : A related study explored the antiviral properties of fluorinated nucleosides, demonstrating that fluorine substitution can enhance antiviral efficacy against viruses such as Epstein-Barr virus . This suggests a potential pathway for exploring the antiviral applications of this compound.

- Pharmacological Applications : The incorporation of trifluoromethyl groups in drug design has been shown to improve binding affinity to target proteins . Investigating this compound's interactions with specific biological targets may reveal novel therapeutic applications.

常见问题

Basic Research Question

- NMR spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) with exact mass analysis (e.g., 227.9527 Da for fragment ions) validates molecular formulas .

- X-ray crystallography : Resolves positional isomerism in crystalline derivatives, particularly for sterically crowded analogs .

How does the compound’s fluorinated structure impact its stability under thermal or photolytic conditions?

Advanced Research Question

- Thermal stability : The -CF₃ group enhances thermal stability (decomposition >250°C) due to strong C–F bonds, while the trifluoroethyl (-CH₂CF₃) moiety undergoes β-fluoride elimination at elevated temperatures (>150°C) .

- Photolytic degradation : UV irradiation induces homolytic cleavage of C–F bonds, generating fluorine radicals. Quantum yield studies show degradation rates correlate with the number of CF₃ groups .

- Stabilization strategies : Co-formulation with radical scavengers (e.g., BHT) reduces decomposition by 40–60% in accelerated aging tests .

What mechanistic insights explain contradictions in reported biological activity data for fluorinated aromatic compounds?

Advanced Research Question

Discrepancies arise from:

- Metabolic resistance : Fluorine’s electronegativity reduces oxidative metabolism (e.g., cytochrome P450 inhibition), but trifluoroethyl groups increase susceptibility to hydrolytic cleavage .

- Steric effects : Bulky -CF₃ groups hinder target binding in enzyme assays (e.g., IC₅₀ variations of 10–100 nM across isoforms) .

- Solubility-lipophilicity trade-off : LogP values (~3.5) suggest moderate membrane permeability, but aqueous solubility (<0.1 mg/mL) limits bioavailability in in vivo models .

How can isotope labeling (e.g., ¹⁸F, ¹³C) of this compound enhance pharmacokinetic studies?

Q. Methodological Focus

- Radiotracer synthesis : ¹⁸F labeling via nucleophilic aromatic substitution (e.g., using K¹⁸F/Kryptofix) enables PET imaging to track biodistribution .

- Metabolic profiling : ¹³C-labeled -CF₃ groups (introduced via ¹³CO₂ carboxylation) allow LC-MS quantification of metabolites in hepatic microsomes .

- Challenges : Labeling efficiency drops to <15% due to competing defluorination pathways. Optimized precursor design (e.g., nitro → ¹⁸F displacement) improves yields to 40–60% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。